1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one
CAS No.: 133665-85-7
Cat. No.: VC21245908
Molecular Formula: C9H8O2S
Molecular Weight: 180.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133665-85-7 |
|---|---|
| Molecular Formula | C9H8O2S |
| Molecular Weight | 180.23 g/mol |
| IUPAC Name | 1-[5-(3-hydroxyprop-1-ynyl)thiophen-2-yl]ethanone |
| Standard InChI | InChI=1S/C9H8O2S/c1-7(11)9-5-4-8(12-9)3-2-6-10/h4-5,10H,6H2,1H3 |
| Standard InChI Key | XEJBIDUTIZOEIG-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(S1)C#CCO |
| Canonical SMILES | CC(=O)C1=CC=C(S1)C#CCO |
Introduction
1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one is a complex organic compound with a molecular formula of C₉H₈O₂S and a molecular weight of approximately 180.22 g/mol . This compound is of interest in various fields due to its unique structural features, which include a thiophene ring and a hydroxyprop-1-ynyl moiety. The compound is primarily used for non-human research purposes and is not intended for therapeutic or veterinary use.
Synthesis Methods
The synthesis of 1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one typically involves the formation of the thiophene ring and the incorporation of the hydroxyprop-1-ynyl moiety. Common approaches include:
-
Alkynylation of Thiophene Precursors: This method involves the reaction of a suitable thiophene precursor under reflux conditions to facilitate nucleophilic substitution, resulting in the desired product.
-
Multi-Step Synthesis: Starting from commercially available precursors, this method requires careful optimization of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product.
Applications and Research Findings
1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one is explored in various research fields due to its potential applications:
-
Biological Activity: Experimental studies are crucial to fully elucidate the mechanisms of action and understand how structural modifications impact biological activity.
-
Chemical Reactions: The compound can undergo several significant chemical reactions influenced by factors such as solvent choice, temperature, and concentration.
-
Applications in Health and Technology: Research continues to explore its applications in health and technology sectors, aiming to harness its properties for innovative solutions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume